
Taurolithocholic acid 3-sulfate disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taurolithocholic acid 3-sulfate disodium salt is a natural detergent bile salt. It is known for its potential use as a topical microbicidal agent. This compound is derived from lithocholic acid and is conjugated with taurine and sulfate groups, making it a unique bile acid derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid 3-sulfate disodium salt involves the conjugation of lithocholic acid with taurine and subsequent sulfation. The reaction conditions typically involve the use of strong acids and bases to facilitate the conjugation and sulfation processes. The exact synthetic route can vary, but it generally includes the following steps:
Conjugation with Taurine: Lithocholic acid is reacted with taurine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form taurolithocholic acid.
Sulfation: The taurolithocholic acid is then treated with a sulfating agent such as sulfur trioxide-pyridine complex to introduce the sulfate group at the 3-position, resulting in taurolithocholic acid 3-sulfate.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lithocholic acid and taurine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
化学反応の分析
Types of Reactions
Taurolithocholic acid 3-sulfate disodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The sulfate group can be reduced to a hydroxyl group under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group results in the formation of a ketone derivative.
Reduction: Reduction of the sulfate group yields a hydroxyl derivative.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
科学的研究の応用
Taurolithocholic acid 3-sulfate disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bile acid chemistry and reactions.
Biology: It is used to investigate the effects of bile acids on cellular processes, such as apoptosis and cell signaling.
Medicine: It has potential therapeutic applications in treating diseases related to bile acid metabolism.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
作用機序
Taurolithocholic acid 3-sulfate disodium salt exerts its effects through several mechanisms:
Molecular Targets: It interacts with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5).
Pathways Involved: It modulates signaling pathways involved in bile acid metabolism, inflammation, and apoptosis. For example, it can inhibit bile acid-induced apoptosis by activating cyclic AMP (cAMP) pathways.
類似化合物との比較
Similar Compounds
- Taurocholic acid sodium salt hydrate
- Sodium taurolithocholate
- Chenodeoxycholic acid
- Lithocholic acid
- Sodium taurocholate
- Sodium taurochenodeoxycholate
- Glycocholic acid hydrate
- Sodium taurodeoxycholate hydrate
Uniqueness
Taurolithocholic acid 3-sulfate disodium salt is unique due to its specific conjugation with taurine and sulfate groups, which imparts distinct chemical and biological properties. Unlike other bile acids, it has enhanced surfactant properties and potential microbicidal activity, making it valuable in both research and industrial applications.
特性
分子式 |
C26H45NNaO8S2 |
|---|---|
分子量 |
586.8 g/mol |
InChI |
InChI=1S/C26H45NO8S2.Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 |
InChIキー |
FNFZAEQNDMTPJH-HRHHVWJRSA-N |
異性体SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



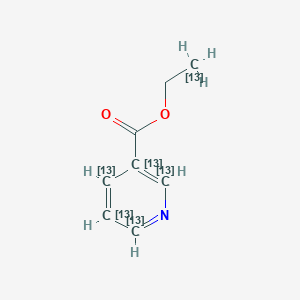
![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
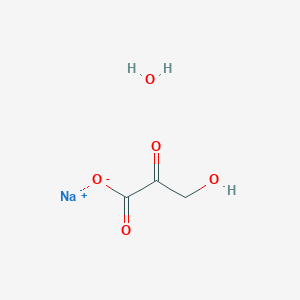
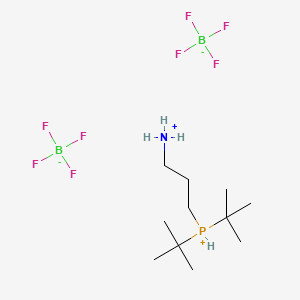
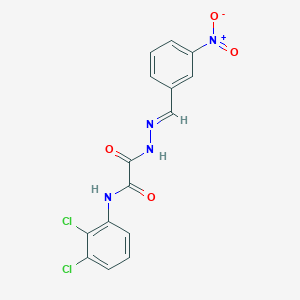
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
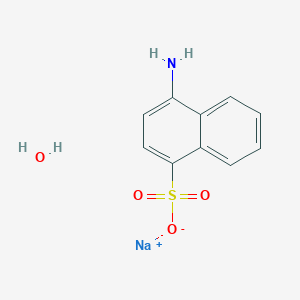
![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
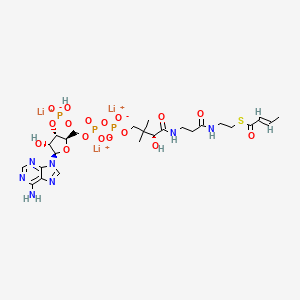
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
